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Compound of Interest

Compound Name: Sulfo-Cy5 amine

Cat. No.: B15555882 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the methodology for labeling amine-modified oligonucleotides

with Sulfo-Cy5 NHS ester.

Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology,

diagnostics, and therapeutics.[1] They are utilized in a wide array of applications, including

DNA sequencing, polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH),

and gene expression analysis.[2][3] Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye

with an excitation maximum ideally suited for 633 nm or 647 nm laser lines.[4] Its high

extinction coefficient and good quantum yield make it a popular choice for labeling

biomolecules.[5] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy5 reacts

efficiently with primary aliphatic amines to form a stable amide bond, providing a common and

reliable method for labeling oligonucleotides.

Principle of the Reaction
The labeling chemistry is based on the reaction between the succinimidyl ester (SE) of Sulfo-

Cy5 and a primary amine group on the oligonucleotide. The oligonucleotide must first be

synthesized with a primary amine modification, typically at the 5' or 3' terminus, or internally via

an amino-modified nucleotide. The reaction proceeds via nucleophilic acyl substitution, where

the non-protonated primary amine of the oligonucleotide attacks the carbonyl carbon of the

NHS ester. This results in the formation of a stable amide linkage and the release of N-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15555882?utm_src=pdf-interest
https://www.bioacts.com/item/item_cates2.php?code=106
https://bioconjugation.bocsci.com/services/fluorescence-labeling-of-oligonucleotides.html
https://2024.sci-hub.st/3422/00042d49f95f254e502a6375e8f3f176/giusti1993.pdf
https://vectorlabs.com/products/sulfo-cy5-nhs-ester/
https://probes.bocsci.com/products/sulfo-cyanine5-7573.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydroxysuccinimide (NHS). The reaction is carried out in a slightly basic buffer (pH 8.5–9.3) to

ensure the primary amine is deprotonated and thus, maximally nucleophilic.
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Figure 1: Chemical reaction for labeling an amino-modified oligonucleotide with Sulfo-Cy5

NHS ester.

Experimental Protocols
This section provides detailed methodologies for the key steps involved in labeling

oligonucleotides with Sulfo-Cy5 NHS ester.

Materials and Reagents
Amino-modified oligonucleotide (lyophilized)

Sulfo-Cy5 NHS ester (stored desiccated at -20°C, protected from light)

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Labeling Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium borate buffer, pH 8.5–9.3. Note:

Avoid buffers containing primary amines, such as Tris, as they will compete with the
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oligonucleotide in the labeling reaction.

Nuclease-free water

Purification system (e.g., HPLC, gel electrophoresis supplies, or reagents for ethanol

precipitation)

Reagent Preparation
Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the

labeling buffer to a final concentration of 0.3–0.8 mM. Vortex and centrifuge briefly to ensure

the oligonucleotide is completely dissolved.

Sulfo-Cy5 NHS Ester Stock Solution: Allow the vial of Sulfo-Cy5 NHS ester to warm to room

temperature before opening to prevent condensation. Prepare a 10–20 mg/mL stock solution

in anhydrous DMSO or DMF. Vortex until the dye is fully dissolved. This solution is sensitive

to moisture and should be prepared immediately before use.

Labeling Reaction
Reaction Setup: In a microcentrifuge tube, combine the amino-modified oligonucleotide

solution with the Sulfo-Cy5 NHS ester stock solution. The recommended molar ratio of dye to

oligonucleotide is typically between 5:1 and 15:1 to drive the reaction to completion.

Incubation: Gently vortex the reaction mixture and incubate at room temperature (~25°C) for

1–3 hours. Some protocols may suggest longer incubation times (e.g., overnight) to

potentially increase labeling efficiency. It is critical to protect the reaction from light by

wrapping the tube in aluminum foil or placing it in a dark container.

Quenching (Optional): To stop the reaction, a solution containing primary amines, such as

Tris-HCl, can be added to a final concentration of 50–100 mM. This will react with any

excess, unreacted Sulfo-Cy5 NHS ester.

Purification of Labeled Oligonucleotide
Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides, which

can interfere with downstream applications.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly

effective method for separating the labeled oligonucleotide from unreacted dye and

unlabeled oligonucleotide. Monitor the elution at 260 nm (for the oligonucleotide) and ~650

nm (for Sulfo-Cy5) and collect the fractions that contain the dual-absorbance peak.

Ethanol Precipitation: This method can be used to remove the majority of the unreacted dye.

Add 3 M sodium acetate (pH 5.2) to the reaction mixture, followed by cold 100% ethanol.

Incubate at -20°C to precipitate the oligonucleotide, then centrifuge to pellet the labeled

product. Wash the pellet with 70% ethanol.

Size Exclusion Chromatography (e.g., Gel Filtration): Columns such as Sephadex G-25 can

be used to separate the larger labeled oligonucleotide from the smaller, unreacted dye

molecules.

Phase Extraction: This method uses a hydrophobic organic solvent, such as n-butanol, to

extract the unreacted hydrophobic dye from the aqueous phase containing the hydrophilic

labeled oligonucleotide.
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Figure 2: Experimental workflow for Sulfo-Cy5 oligonucleotide labeling.

Quality Control and Data Analysis
Assessment of Purity
The purity of the labeled oligonucleotide can be assessed by HPLC or gel electrophoresis. A

successful labeling and purification will result in a single major peak or band corresponding to

the labeled oligonucleotide.

Degree of Labeling (DOL)
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The Degree of Labeling (DOL) indicates the average number of dye molecules conjugated to

each oligonucleotide. For a single-labeled oligonucleotide, the ideal DOL is close to 1.0. The

DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the

purified product at 260 nm (for the oligonucleotide) and at the absorbance maximum of Sulfo-

Cy5 (~650 nm).

The concentration of the oligonucleotide can be calculated using the following formula: Oligo

Conc. (M) = (A260 - (Amax × CF)) / εoligo

The concentration of the dye is calculated as: Dye Conc. (M) = Amax / εdye

The DOL is then: DOL = Dye Conc. / Oligo Conc.

Where:

A260 is the absorbance at 260 nm.

Amax is the absorbance at the dye's maximum absorbance wavelength (~650 nm for Sulfo-

Cy5).

CF is the correction factor for the dye's absorbance at 260 nm (for Cy5, this is approximately

0.05).

εoligo is the molar extinction coefficient of the oligonucleotide at 260 nm.

εdye is the molar extinction coefficient of Sulfo-Cy5 at its absorbance maximum

(approximately 250,000 cm-1M-1).

Quantitative Data Summary
The following table summarizes key quantitative parameters for the labeling reaction. These

values are typical and may require optimization for specific oligonucleotides and experimental

conditions.
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Parameter Recommended Value
Method of
Calculation/Assessment

Dye:Oligonucleotide Molar

Ratio
5:1 to 15:1

Based on initial concentrations

of reactants

Incubation Time 1–3 hours (or overnight)
Empirically determined for

optimal efficiency

Purification Yield (HPLC) >85% Spectrophotometry

Degree of Labeling (DOL) ~1.0
Spectrophotometry (UV-Vis

Absorbance)

Storage and Handling
Fluorescently labeled oligonucleotides are sensitive to light and should be stored in the dark at

-20°C. For long-term storage, it is recommended to resuspend the labeled oligonucleotide in a

slightly basic buffer (e.g., TE buffer, pH 8.0) and store it in aliquots to avoid repeated freeze-

thaw cycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15555882#how-to-label-oligonucleotides-with-sulfo-
cy5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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